molecular formula C10H12N4O3 B2606286 Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate CAS No. 1461706-53-5

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2606286
CAS No.: 1461706-53-5
M. Wt: 236.231
InChI Key: FEQYDWBYGAHFPM-UHFFFAOYSA-N
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Description

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 5-methyl-1,2,4-oxadiazole moiety via a methyl linker and an ethyl carboxylate ester at the 4-position. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyrazole scaffold is widely utilized in medicinal chemistry due to its versatility in drug design .

Properties

IUPAC Name

ethyl 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)17-13-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQYDWBYGAHFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=NOC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The ability to target specific cancer pathways makes it a valuable candidate for further development in cancer therapeutics .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Agrochemicals

Pesticide Development
The oxadiazole moiety is known for its insecticidal properties. This compound has been explored as a lead compound for developing new pesticides. Its effectiveness against certain pests could provide an environmentally friendly alternative to conventional pesticides .

Herbicide Potential
Research into the herbicidal activity of similar compounds suggests that this compound could be effective in controlling weed growth. The mechanism of action may involve disrupting specific biochemical pathways in plants .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials with improved performance characteristics .

Nanotechnology Applications
The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized as a precursor for synthesizing nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions .

Summary of Findings

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentsInhibits growth of bacteria and fungi
Anticancer therapiesInduces apoptosis in cancer cells
Anti-inflammatory treatmentsInhibits pro-inflammatory cytokines
AgrochemicalsPesticide developmentEffective against certain pests
Herbicide potentialDisrupts biochemical pathways in plants
Materials SciencePolymer enhancementsImproves thermal stability and mechanical properties
Nanoparticle synthesisApplicable in drug delivery systems

Mechanism of Action

The mechanism of action of ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features are compared to four analogs (Table 1):

Key Observations:

Core Structure Influence :

  • The pyrazole core in the target compound contrasts with the pyrrole in Compound 39 and the benzamide in derivatives. Pyrazoles generally exhibit greater metabolic stability than pyrroles due to reduced susceptibility to oxidative degradation .
  • The ethyl carboxylate ester in the target compound may enhance cell permeability compared to the amide group in Compound 39, acting as a prodrug that hydrolyzes to a bioactive carboxylic acid .

Substituent Effects: The 5-methyl-1,2,4-oxadiazole group is a common feature across analogs. This moiety improves binding affinity in drug-receptor interactions via hydrogen bonding and dipole interactions .

Biological Activity

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl ester and a 5-methyl-1,2,4-oxadiazol-3-ylmethyl group. This unique structure contributes to its potential biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit promising anticancer properties. This compound has shown efficacy against various cancer cell lines.

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)<10
A431 (skin cancer)<15
MCF7 (breast cancer)<20

In a study by Sayed et al. (2019), compounds with similar structures demonstrated significant cytotoxicity against the HepG2 cell line, indicating a potential mechanism for targeting liver cancer cells effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro:

Cytokine Inhibition (%) Reference
TNF-alpha75
IL-660

This activity is particularly relevant in the context of chronic inflammatory diseases and suggests that the compound may have therapeutic applications in inflammatory conditions.

The mechanism underlying the biological activities of this compound appears to involve modulation of key signaling pathways associated with cell proliferation and inflammation. Molecular docking studies indicate that the compound may interact with specific targets involved in these pathways, although further research is needed to elucidate the precise interactions.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole and evaluated their anticancer effects. This compound was highlighted for its potent activity against multiple cancer cell lines and its favorable pharmacokinetic profile .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives. The results confirmed that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. How can intermolecular interactions be exploited for co-crystal design?

  • Methodological Answer : Graph-set analysis () identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) improves solubility. Mercury’s packing similarity tool () predicts compatibility with co-formers .

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